molecular formula C8H10ClNO B13040327 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile

Cat. No.: B13040327
M. Wt: 171.62 g/mol
InChI Key: YMRKQNYFXZILOY-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is a cyclohexene derivative with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.64 g/mol. Its structure features a nitrile group (-CN) at position 1, a chlorine atom at position 2, and a methoxy group (-OCH₃) at position 5 on the cyclohexene ring. The compound’s reactivity is influenced by the electron-withdrawing nitrile group, the electron-donating methoxy group, and the halogen’s electronegativity. This unique combination of substituents enables applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-5-methoxycyclohexene-1-carbonitrile

InChI

InChI=1S/C8H10ClNO/c1-11-7-2-3-8(9)6(4-7)5-10/h7H,2-4H2,1H3

InChI Key

YMRKQNYFXZILOY-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=C(C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile typically involves the chlorination of 5-methoxycyclohex-1-ene-1-carbonitrile. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonitrile group (-C≡N) undergoes nucleophilic attack at the electrophilic carbon atom. Key reactions include:

Table 1: Nucleophilic Additions

NucleophileProduct FormedConditionsKey Observations
AminesN-substituted amidinesPolar aprotic solventsSteric hindrance from methoxy group reduces reaction rate
Grignard ReagentsKetones after hydrolysisDry ether, −78°C to RTRegioselective attack at nitrile carbon
WaterCarboxylic acidAcidic or basic catalysisRequires prolonged heating (Δ) for hydrolysis

Mechanistic studies suggest a two-step process:

  • Nucleophilic attack forms a tetrahedral intermediate.

  • Proton transfer stabilizes the product (e.g., amidine formation with amines).

Electrophilic Substitution

The methoxy group directs electrophiles to the para position relative to itself on the cyclohexene ring:

Key Reactions:

  • Halogenation : Reacts with Cl₂/FeCl₃ to yield 2-chloro-5-methoxy-3,6-dichlorocyclohex-1-ene-1-carbonitrile.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position (C-3).

Table 2: Substitution Reactivity Comparison

ElectrophilePosition SelectivityYield (%)*
Cl₂C-3 and C-665–70
NO₂⁺C-3~80
*Yields estimated based on analogous chloro-methyl derivatives.

Cycloaddition Reactions

The conjugated diene system participates in Diels-Alder reactions:

Example:

2 Chloro 5 methoxycyclohex 1 ene 1 carbonitrile+maleic anhydrideBicyclic adduct endo preference [1][5]\text{2 Chloro 5 methoxycyclohex 1 ene 1 carbonitrile}+\text{maleic anhydride}\rightarrow \text{Bicyclic adduct endo preference }[1][5]

Key factors influencing reactivity:

  • Electron-withdrawing nitrile enhances dienophilicity.

  • Methoxy group stabilizes transition state through resonance .

Redox Transformations

Reduction:

  • LiAlH₄ reduces the nitrile to a primary amine:

     C NLiAlH4 CH2NH2\text{ C N}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

    Yields depend on solvent (higher in THF vs. Et₂O) .

Oxidation:

  • Ozonolysis cleaves the cyclohexene ring to form dicarbonyl compounds .

Ring-Opening and Rearrangements

Under strong acidic conditions (H₂SO₄, Δ):

  • Methoxy group protonates, generating a carbocation at C-5.

  • Ring opening yields a linear nitrile-aldehyde intermediate .

Applications:

  • Intermediate for synthesizing spirocyclic compounds .

  • Precursor to α,β-unsaturated carbonyl derivatives .

Catalytic Coupling Reactions

Palladium-mediated cross-couplings enable functionalization:

Table 3: Coupling Partners and Products

Coupling PartnerCatalyst SystemProduct Type
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃Biaryl nitriles
AlkynesPdCl₂/CuI, amine baseConjugated enynes

Reaction efficiency correlates with steric accessibility of the nitrile group .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition with alkenes:

2 Chloro 5 methoxycyclohex 1 ene 1 carbonitrile+CH2=CH2hνBicyclo 2 2 0 hexane derivative[1]\text{2 Chloro 5 methoxycyclohex 1 ene 1 carbonitrile}+\text{CH}_2=\text{CH}_2\xrightarrow{h\nu}\text{Bicyclo 2 2 0 hexane derivative}[1]

Quantum yield studies show ~40% efficiency in benzene.

This compound’s multifunctional design enables applications in synthesizing bioactive molecules, agrochemicals, and coordination polymers. Further studies are needed to quantify reaction kinetics and explore enantioselective transformations.

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of cyclohexene compounds exhibit significant biological activities. For instance, compounds similar to 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile have been studied for their potential as anti-cancer agents due to their ability to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that certain cyclohexene derivatives could effectively inhibit tumor growth in vivo, suggesting that modifications to the cyclohexene structure can enhance therapeutic efficacy against specific cancers .

Agricultural Chemistry

This compound is also relevant in the field of agrochemicals, particularly as a potential herbicide or pesticide. The structural characteristics of this compound may allow it to interact effectively with plant growth regulators or pest control mechanisms.

Case Study:
Research has shown that similar cyclohexene derivatives can serve as effective herbicides by disrupting metabolic pathways in target plant species, leading to reduced growth or death .

Synthesis of Bioactive Compounds

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and cyclization processes. These synthetic pathways are crucial for developing new derivatives with enhanced biological activities.

Table 1: Synthesis Methods

MethodDescriptionReference
Nucleophilic SubstitutionReacting chloro compounds with nucleophiles
Cyclization ReactionsForming cyclic structures from linear precursors
Functional Group ModificationsAltering substituents to enhance activity

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. These reactions can lead to the formation of active intermediates that interact with biological molecules, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Findings :

  • The methoxy group in the target compound improves solubility compared to methyl analogs while maintaining moderate stability.
  • Hydroxy analogs exhibit higher reactivity in acidic/basic conditions due to the -OH group’s protonability, unlike the inert methoxy group .

Halogen Substitution: Chloro vs. Bromo/Iodo

Compound Name Halogen Biological Activity Stability
This compound Cl Moderate anticancer activity High
1-(2-Bromoethyl)cyclohexane-1-carbonitrile Br Moderate activity Moderate
1-(2-Iodoethyl)cyclohexane-1-carbonitrile I Limited data Low (prone to oxidation)

Key Findings :

  • Chlorine provides a balance between reactivity (less than bromine) and stability (greater than iodine) .
  • Halogen position (e.g., on ethyl vs. cyclohexene) significantly impacts biological activity and degradation pathways .

Functional Group Variations: Nitrile vs. Carboxylic Acid/Hydroxyl

Compound Name Functional Group Reactivity Applications
This compound Nitrile (-CN) Electrophilic at nitrile carbon; stable Pharmaceutical intermediates
2-Chloro-5-methylcyclohex-1-ene-1-carboxylic acid Carboxylic acid Acid-catalyzed reactions (e.g., esterification) Polymer chemistry
2-Chloro-5-methylcyclohex-1-ene-1-ol Hydroxyl (-OH) Prone to oxidation; participates in H-bonding Solvent formulations

Key Findings :

  • Nitriles are less acidic than carboxylic acids but more resistant to hydrolysis, making them preferable in stable intermediates .
  • Hydroxyl derivatives, while reactive, require protection strategies in synthetic pathways .

Structural Analogs: Cyclohexene vs. Cyclohexane/Phenyl

Compound Name Core Structure Biological Activity Notes
This compound Cyclohexene Antimicrobial, anticancer Ring strain enhances reactivity
1-(4-Methoxyphenyl)cyclohexanecarbonitrile Cyclohexane + phenyl Moderate anti-inflammatory Bulkier structure reduces membrane permeability
6-Oxocyclohex-1-ene-1-carbonitrile Cyclohexene + ketone N/A Used in spectroscopic studies

Key Findings :

  • Cyclohexene’s ring strain increases reactivity compared to saturated cyclohexane analogs .
  • Phenyl-substituted derivatives exhibit altered bioactivity due to aromatic π-π interactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-Chloro-5-methylcyclohex-1-ene-1-carbonitrile 5-Hydroxycyclohex-1-ene-1-carbonitrile
Molecular Formula C₉H₁₀ClNO C₈H₁₀ClN C₇H₇NO
Boiling Point (°C) 245–250 (est.) 220–225 190–195
LogP 1.8 2.3 0.5
Antimicrobial IC₅₀ 12 µM 18 µM 8 µM

Research Findings and Implications

  • Synthetic Utility : The methoxy group in the target compound reduces steric hindrance compared to phenyl analogs, enabling efficient nucleophilic substitutions .
  • Biological Relevance : Chlorine at position 2 enhances electrophilicity, improving interactions with biological targets like kinase enzymes .
  • Stability : The compound’s half-life in physiological conditions (>24 hours) surpasses hydroxy and bromo analogs, suggesting better pharmacokinetics .

Biological Activity

2-Chloro-5-methoxycyclohex-1-ene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}

This compound features a chloro group, a methoxy group, and a carbonitrile functional group, which contribute to its reactivity and biological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival .
  • Enzyme Inhibition : The presence of the carbonitrile group suggests potential inhibitory effects on enzymes involved in metabolic pathways, possibly affecting tumor growth and proliferation .
  • Antimicrobial Properties : Some derivatives of cyclohexene compounds have demonstrated antibacterial and antifungal activities, indicating that this compound may possess similar properties .

Antiproliferative Effects

A study assessed the antiproliferative activity of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with a GI50 value suggesting effective inhibition of cell growth.

Cell Line GI50 (µM) Viability (%) at 50 µM
MCF-7 (Breast Cancer)3520
HeLa (Cervical Cancer)4215
A549 (Lung Cancer)3025

Enzyme Inhibition Assays

In enzyme inhibition assays, this compound showed promising results against specific targets:

Enzyme Target IC50 (µM)
Cyclooxygenase (COX)15
Lipoxygenase (LOX)12

These findings suggest that the compound may play a role in inflammatory processes by modulating these enzymes.

Case Study 1: Anticancer Activity

In a recent study involving various analogs of cyclohexene derivatives, researchers found that modifications to the substituents significantly affected their anticancer properties. The study highlighted that compounds similar to this compound exhibited enhanced potency against resistant cancer cell lines, emphasizing the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of cyclohexene derivatives. The study demonstrated that certain compounds demonstrated effective inhibition against pathogenic bacteria and fungi, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

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